N-(2-methoxypyridin-3-yl)hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
151068-21-2 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
N-(2-methoxypyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-5(8-9)3-2-4-7-6/h2-4,8-9H,1H3 |
InChI Key |
XQKBBEGQDLRFAZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC=N1)NO |
Canonical SMILES |
COC1=C(C=CC=N1)NO |
Synonyms |
3-Pyridinamine,N-hydroxy-2-methoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Methoxyphenyl)hydroxylamine
- Structure : Benzene ring with -OCH₃ at position 2 and -NHOH at position 1.
- CAS: Not explicitly provided, but referenced in metabolic studies .
- Key Differences: Aromatic System: Benzene (electron-rich) vs. pyridine (electron-deficient). Metabolism: Metabolized by hepatic microsomes (rat/rabbit) to o-anisidine (reductive product) and o-aminophenol (oxidative product). CYP1A enzymes dominate in reduction, while CYP2E1 favors oxidation . Toxicity: Acts as a reactive metabolite of carcinogens like o-anisidine, forming DNA adducts .
- Contrast : The pyridine analog’s metabolic pathways may differ due to altered electronic effects, though direct data is unavailable.
N-(2-Methylpyridin-3-yl)hydroxylamine
N-(2-Methoxypyridin-3-yl)pivalamide
N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine
- Structure : Phenethyl backbone with -OCH₃ (positions 2,5), -S-sec-butyl (position 4), and -NHOH.
- Regulatory Status : Controlled under drug abuse legislation due to structural similarity to psychoactive substances .
- Key Differences : Bulkier substituents and sulfur inclusion may enhance lipophilicity and receptor interactions, unlike the simpler pyridine-based target compound.
Comparative Data Table
Research Findings and Gaps
- Metabolic Pathways : While N-(2-methoxyphenyl)hydroxylamine undergoes CYP-dependent metabolism, the pyridine analog’s behavior remains unstudied. Pyridine’s electron deficiency may alter enzyme binding or redox cycling .
- Regulatory Aspects : Structural analogs with psychoactive properties are controlled, but this compound’s status is unclear .
Preparation Methods
Reaction Conditions and Optimization
-
Substrate : 3-Methoxypyridine (1a) reacts with hydroxylamine or its protected derivatives under anhydrous conditions.
-
Catalytic System : NaH (5 equivalents) and LiI (2 equivalents) in tetrahydrofuran (THF) at 60°C.
-
Scale : The reaction has been successfully scaled to 50 mmol, achieving yields of 88–92%.
The NaH-LiI system facilitates the cleavage of the methoxy group’s C–O bond, generating a pyridinium intermediate that undergoes nucleophilic attack by hydroxylamine. The use of LiI instead of NaI significantly improves reaction efficiency, reducing the reaction time from 24 hours to 8 hours.
Direct Hydroxylamine Substitution on Pyridine Derivatives
Alternative routes involve the direct reaction of hydroxylamine with activated pyridine precursors. For instance, 3-methoxypyridine derivatives can undergo substitution reactions with hydroxylamine hydrochloride in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Key Parameters
-
Solvent System : A mixture of N-methylpyrrolidone (NMP) and toluene enhances solubility and reaction homogeneity.
-
Temperature : Reactions are typically conducted at 25°C for 2 hours or at 0°C for prolonged periods (1.5 days) to control side reactions.
-
Acid Additives : Catalytic amounts of hydrochloric acid (HCl) or trifluoroacetic acid (TFA) protonate the hydroxylamine, increasing its nucleophilicity.
This method avoids the need for transition-metal catalysts, making it cost-effective for large-scale synthesis. However, yields are moderately lower (60–75%) compared to the NaH-LiI approach.
Protection-Deprotection Strategies for Functional Group Compatibility
In cases where hydroxylamine’s reactivity necessitates protection, tert-butoxycarbonyl (Boc) or benzyl (Bn) groups are employed. A patent by WO2017136254A1 outlines a multi-step process involving:
-
Protection : Introduction of a Boc group to the hydroxylamine nitrogen using di-tert-butyl dicarbonate.
-
Coupling : Reaction of protected hydroxylamine with 3-methoxy-2-iodopyridine in the presence of Pd(PPh₃)₄ and potassium carbonate.
-
Deprotection : Acidic removal of the Boc group using trifluoroacetic acid (TFA) or HCl in dichloromethane.
Advantages and Limitations
-
Yield : 65–70% over three steps.
-
Purity : High (>95%) due to selective protection.
-
Complexity : Additional steps increase synthesis time and cost.
Mechanistic Insights and Comparative Analysis
The table below summarizes the key features of the aforementioned methods:
The NaH-LiI method stands out for its high efficiency and scalability, while the protection-deprotection route offers superior functional group tolerance. Direct substitution balances simplicity with moderate yields.
Q & A
Q. What are the recommended synthetic routes for N-(2-methoxypyridin-3-yl)hydroxylamine in academic research?
Methodological Answer:
- Direct Synthesis : Adapt protocols for analogous hydroxylamine derivatives (e.g., N-(2-methoxyphenyl)hydroxylamine) by substituting the benzene ring with a pyridine scaffold. Start with 3-amino-2-methoxypyridine and employ hydroxylation via hydroxylamine hydrochloride under acidic conditions .
- Quality Control : Use thin-layer chromatography (TLC) and NMR spectroscopy to monitor reaction progress. Purify via recrystallization or column chromatography.
- Validation : Confirm purity (>95%) using HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS for protonated molecular ion identification) .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm methoxy (-OCH), pyridinyl, and hydroxylamine (-NHOH) groups. Compare chemical shifts with analogous compounds (e.g., δ ~3.8 ppm for methoxy protons in pyridine derivatives) .
- Mass Spectrometry : Use high-resolution ESI-MS to detect the molecular ion [M+H]. Expect m/z ≈ 155.07 (CHNO).
- Infrared Spectroscopy : Identify N-O and N-H stretches (3200–3500 cm) and pyridine ring vibrations (1600–1500 cm) .
Q. What are the critical handling and storage considerations for this compound?
Methodological Answer:
- Stability : Store at –20°C under inert gas (argon) to prevent oxidation. Hydroxylamine derivatives are prone to decomposition via auto-oxidation or disproportionation .
- Safety : Use gloves, goggles, and fume hoods. Avoid contact with acids or oxidizing agents to prevent exothermic decomposition.
- Solubility : Prefer anhydrous dimethyl sulfoxide (DMSO) or ethanol for stock solutions. Avoid aqueous buffers unless stabilized at pH 4–6 .
Advanced Research Questions
Q. What experimental approaches are used to identify the metabolic pathways of this compound in hepatic systems?
Methodological Answer:
- Microsomal Incubations : Incubate the compound with NADPH-fortified hepatic microsomes (rat/rabbit). Use HPLC or LC-MS to detect metabolites (e.g., demethylated or reduced derivatives) .
- CYP Induction : Pre-treat animal models with β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer) to assess enzyme-specific metabolism. Compare metabolite profiles using kinetic assays .
- Key Metabolites : Monitor for O-demethylation products (e.g., 2-hydroxypyridin-3-yl-hydroxylamine) and reductive metabolites (e.g., 3-methoxypyridin-2-amine) .
Q. How can contradictory data on metabolic pathways (e.g., O-demethylation vs. reduction) be resolved?
Methodological Answer:
- Isotopic Labeling : Synthesize -labeled methoxy groups to track demethylation pathways via LC-MS/MS fragmentation patterns .
- Enzyme Inhibition : Use selective CYP inhibitors (e.g., α-naphthoflavone for CYP1A2) to isolate contributions of specific enzymes.
- Computational Modeling : Apply density functional theory (DFT) to predict thermodynamic favorability of competing pathways (e.g., reductive vs. oxidative steps) .
Q. What methodological strategies assess the genotoxic potential of this compound?
Methodological Answer:
- DNA Adduct Analysis : Incubate the compound with plasmid DNA or mammalian cell lines (e.g., HepG2). Detect adducts via -postlabeling or mass spectrometry .
- Comet Assay : Measure single-strand breaks in lymphocytes exposed to the compound. Compare with positive controls (e.g., hydrogen peroxide) .
- Metabolic Activation : Use S9 liver fractions to simulate in vivo activation. Correlate adduct formation with CYP activity (e.g., CYP2E1 for oxidative damage) .
Q. How can analytical methods be optimized to detect trace metabolites in complex matrices?
Methodological Answer:
- LC-MS/MS Parameters : Use a C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Set MRM transitions for parent (m/z 155 → 138) and metabolites (e.g., m/z 141 → 124 for demethylated product) .
- Sample Preparation : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate metabolites from biological fluids .
Q. Which enzyme systems are primarily responsible for the metabolism of this compound?
Methodological Answer:
- CYP Profiling : Use recombinant CYP isoforms (e.g., CYP1A2, CYP2E1) in vitro. Measure metabolite formation rates via kinetic assays .
- Knockout Models : Compare wild-type and Cyp1a2 mice to confirm enzyme-specific contributions.
- Cross-Species Analysis : Rabbit microsomes may produce unique metabolites (e.g., unidentified M1 in ) due to interspecies CYP differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
